molecular formula C22H28N2O4S B2956048 4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 955223-79-7

4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2956048
CAS No.: 955223-79-7
M. Wt: 416.54
InChI Key: DPLLIKLEBNJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-isobutoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound that has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . It has been used in research to study its effects on plants, particularly in relation to drought resistance .

Scientific Research Applications

Antitumor Agents

Tetrahydroquinoline derivatives have been synthesized and evaluated for their antitumor activity. Novel derivatives bearing the sulfonamide moiety have demonstrated potent and efficacious antitumor properties, surpassing the activity of reference drugs like Doxorubicin in in vitro models. Such compounds highlight the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment, suggesting their role in the development of new antitumor agents (Alqasoumi et al., 2010).

Beta3 Adrenergic Receptor Agonists

Research into tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has identified compounds that act as potent, selective agonists for the human beta3 adrenergic receptor (AR). These findings are significant for the development of treatments targeting metabolic disorders, including obesity and diabetes, by modulating beta3 AR activity (Parmee et al., 2000).

Molecular Interactions with Human Carbonic Anhydrases

Studies have probed the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides. These interactions have led to the design of compounds that exhibit remarkable inhibition of specific hCA isoforms, offering pathways for selective therapeutic applications, particularly in treating conditions where hCAs are implicated (Bruno et al., 2017).

Antimicrobial Agents

Some tetrahydroquinoline derivatives have been synthesized with the aim of exploring their antimicrobial properties. These compounds have shown a range of activities against both Gram-positive and Gram-negative bacteria, indicating their potential as leads in the development of new antimicrobial agents. This research contributes to the ongoing search for novel treatments against resistant microbial strains (Research on antimicrobial evaluation of quinazolinone–sulfonamide linked derivatives, 2019).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-13-24-21-11-6-18(14-17(21)5-12-22(24)25)23-29(26,27)20-9-7-19(8-10-20)28-15-16(2)3/h6-11,14,16,23H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLLIKLEBNJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.